

Application Notes and Protocols: Fmoc-Tyr(tBu)-OPfp Coupling with HOBt Additive

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Compound of Interest

Compound Name: Fmoc-Tyr(tBu)-OPfp

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Introduction

In solid-phase peptide synthesis (SPPS), the efficient and reliable formation of peptide bonds is paramount to achieving high-purity target peptides. The use of pre-activated amino acid esters, such as pentafluorophenyl (Pfp) esters, offers a convenient and effective method for coupling.

Fmoc-Tyr(tBu)-OPfp is a commonly used derivative of tyrosine, where the α -amino group is protected by the base-labile Fmoc group, and the side-chain hydroxyl group is protected by the acid-labile tert-butyl (tBu) group. This orthogonal protection scheme is a cornerstone of modern peptide synthesis.

While Fmoc-amino acid-OPfp esters are reactive, the addition of N-hydroxybenzotriazole (HOBt) can significantly enhance the coupling reaction's speed and efficiency, particularly in cases where standard activation methods might lead to side products or racemization. HOBt acts as a catalyst and racemization suppressant by forming a more reactive and stable HOBt-ester intermediate. These application notes provide detailed protocols and supporting data for the use of **Fmoc-Tyr(tBu)-OPfp** in conjunction with HOBt as an additive in SPPS.

Data Presentation

The following tables summarize key quantitative parameters for the successful coupling of Fmoc-Tyr(tBu)-OH and the general role of HOBt as an additive. These values are typical for a standard 0.1 mmol scale synthesis.

Table 1: Reagent Stoichiometry for Fmoc-Tyr(tBu)-OH Coupling

Reagent/Component	Equivalents (relative to resin loading)	Purpose
Fmoc-Tyr(tBu)-OH	2 - 5	Amino acid to be coupled
Coupling Reagents		
HBTU/TBTU	1.9 - 5	Uronium/Aminium salt activator
HATU	1.9 - 4.9	Uronium/Aminium salt activator (for difficult couplings)
DIC	3 - 5.5	Carbodiimide activator
Additives		
HOBt	3 - 5.5	Reduces racemization and improves efficiency
HOAt	3 - 5	Aza-analog of HOBt, enhances coupling speed
Bases		
DIPEA	4 - 10	Tertiary amine base for activation
2,4,6-Collidine	4 - 10	

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